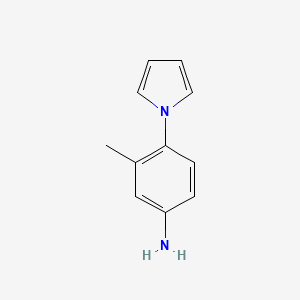

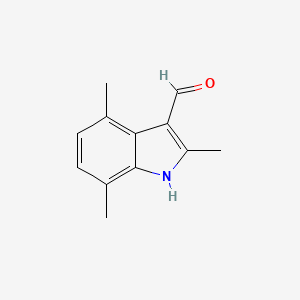

3-Methyl-4-pyrrol-1-yl-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

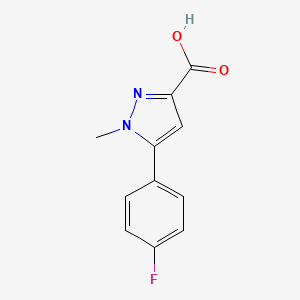

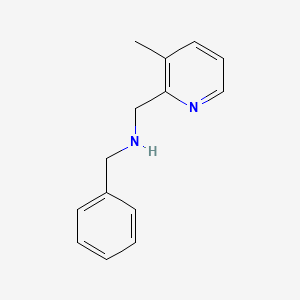

3-Methyl-4-pyrrol-1-yl-phenylamine is a biochemical compound used for proteomics research . It belongs to the phenethylamine class of compounds.

Synthesis Analysis

The synthesis of pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine involves various tactical approaches . For instance, one method involves using an ionic liquid 1-n-butylimidazolium tetrafluoroborate [Hbim]BF4, which yields a related compound without any additional catalyst or promoter .Molecular Structure Analysis

The molecular formula of 3-Methyl-4-pyrrol-1-yl-phenylamine is C11H12N2 . It has a molecular weight of 172.23 g/mol .Chemical Reactions Analysis

Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine are known to undergo various chemical reactions . For example, they can be synthesized by deoxygenating secondary compounds in an iridium-catalyzed process .Applications De Recherche Scientifique

Organic Electronics and Conjugated Polymers

Specific Scientific Field

Organic electronics and materials science.

Summary

Conjugated polymers have been widely used in organic electronic devices, such as solar cells, light-emitting devices, capacitors, and electrochromic devices. 3-Methyl-4-pyrrol-1-yl-phenylamine, due to its conjugated structure, can serve as a building block for these materials. Its electron-donating properties contribute to charge transport and energy conversion.

Experimental Procedures

Researchers synthesize conjugated polymers containing 3-Methyl-4-pyrrol-1-yl-phenylamine monomers through polymerization techniques (e.g., Suzuki coupling, Stille coupling). These polymers are then incorporated into devices like organic photovoltaics (solar cells) or organic light-emitting diodes (OLEDs).

Results

The incorporation of 3-Methyl-4-pyrrol-1-yl-phenylamine-based polymers enhances device performance, leading to improved power conversion efficiencies in solar cells and brighter emission in OLEDs .

Medicinal Chemistry and Heteroaromatic Compounds

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary

Pyrrole subunits play a crucial role in various therapeutically active compounds. These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, and antitumor agents. Researchers have explored the inhibitory effects of pyrrole derivatives on reverse transcriptase (e.g., HIV-1) and cellular DNA polymerases.

Experimental Procedures

Scientists design and synthesize pyrrole-containing molecules, including 3-Methyl-4-pyrrol-1-yl-phenylamine derivatives. These compounds undergo biological assays to evaluate their pharmacological properties, such as antiviral, antibacterial, or anticancer activities.

Results

3-Methyl-4-pyrrol-1-yl-phenylamine derivatives exhibit promising bioactivity profiles, making them potential candidates for drug development .

Industrial Chemistry and Quinoline Derivatives

Specific Scientific Field

Industrial and synthetic organic chemistry.

Summary

Quinoline derivatives have gained prominence as versatile scaffolds in drug discovery. Researchers utilize quinoline-based compounds for lead optimization and as building blocks for novel pharmaceutical agents.

Experimental Procedures

Chemists synthesize quinoline derivatives, including those incorporating 3-Methyl-4-pyrrol-1-yl-phenylamine, using synthetic routes such as cyclization reactions. These compounds are then evaluated for their biological activities.

Results

Quinoline-based molecules, including those derived from 3-Methyl-4-pyrrol-1-yl-phenylamine, exhibit diverse pharmacological properties, making them valuable tools in medicinal chemistry and industrial applications .

Orientations Futures

Pyrrole-containing compounds like 3-Methyl-4-pyrrol-1-yl-phenylamine have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be significant future research directions for 3-Methyl-4-pyrrol-1-yl-phenylamine and similar compounds.

Propriétés

IUPAC Name |

3-methyl-4-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIMMXRGGYGKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296648 |

Source

|

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-pyrrol-1-yl-phenylamine | |

CAS RN |

137352-76-2 |

Source

|

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)